molecular formula C12H20O B14417896 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane CAS No. 80901-68-4

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane

Cat. No.: B14417896
CAS No.: 80901-68-4
M. Wt: 180.29 g/mol
InChI Key: DFAHIMHECXLSIS-UHFFFAOYSA-N
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Description

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is a bicyclic organic compound characterized by a norbornane (bicyclo[2.2.1]heptane) framework. The molecule features an ethylidene group (a vinyl substituent) at position 2 and an isopropoxy group at position 5. This combination of substituents confers unique steric and electronic properties, making it a candidate for applications in polymer additives, pharmaceuticals, or specialty chemicals. Its molecular formula is C₁₂H₂₀O, with a molecular weight of 180.29 g/mol.

Properties

CAS No.

80901-68-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-ethylidene-6-propan-2-yloxybicyclo[2.2.1]heptane

InChI

InChI=1S/C12H20O/c1-4-10-5-9-6-11(10)12(7-9)13-8(2)3/h4,8-9,11-12H,5-7H2,1-3H3

InChI Key

DFAHIMHECXLSIS-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CC1C(C2)OC(C)C

Origin of Product

United States

Preparation Methods

Intermolecular Diels-Alder with Functionalized Dienes

A 2021 study demonstrated that 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes undergo regioselective Diels-Alder reactions to yield bicyclo[2.2.1]heptanes with oxy-functionalized bridgeheads. For example, reacting cyclopentadiene with acrylic acid derivatives in the presence of Lewis acids (e.g., AlCl₃) produces the bicyclic core in 60–85% yield. Silyloxy groups at C-1 and C-4 enhance diene reactivity and direct endo selectivity.

Isomerization and Ethylidene Group Installation

Post-cyclization modifications are critical for introducing the ethylidene moiety. Patent US6841713B2 describes a two-step process for related derivatives:

  • Diels-Alder Reaction : Cyclopentadiene reacts with 2-butene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Eq. 1).
    $$
    \text{Cyclopentadiene} + \text{2-butene} \xrightarrow{\text{AlCl}_3} \text{5,6-dimethylbicyclo[2.2.1]hept-2-ene}
    $$
  • Isomerization : Acid-catalyzed isomerization (e.g., H₂SO₄) converts the exo-methylene group to an ethylidene substituent (Eq. 2).
    $$
    \text{5,6-dimethylbicyclo[2.2.1]hept-2-ene} \xrightarrow{\text{H}2\text{SO}4} \text{2-ethylidene-3-methylbicyclo[2.2.1]heptane}
    $$

This method, optimized at 80–120°C, achieves conversions >70% and highlights the role of Brønsted acids in facilitating hydride shifts.

Bridgehead Alkoxylation: Introducing the Isopropoxy Group

Functionalization at the bridgehead carbon (C-6) poses challenges due to steric hindrance. Two principal strategies emerge:

Nucleophilic Substitution of Bridgehead Alcohols

A patent (EP0045118B1) outlines the synthesis of 6-hydroxybicyclo[2.2.1]heptane intermediates, which are alkylated with isopropyl bromide under basic conditions (Eq. 3):
$$
\text{6-Hydroxybicyclo[2.2.1]heptane} + \text{Isopropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane}
$$
Yields range from 50–65%, with selectivity dependent on the base and solvent.

Mitsunobu Etherification

The Mitsunobu reaction offers a milder alternative, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple bridgehead alcohols with isopropyl alcohol (Eq. 4):
$$
\text{6-Hydroxybicyclo[2.2.1]heptane} + \text{Isopropyl alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane}
$$
This method achieves higher yields (75–85%) but requires stoichiometric reagents.

Integrated Synthetic Routes to the Target Compound

Combining the above steps, two viable pathways emerge:

Sequential Diels-Alder, Isomerization, and Alkoxylation

  • Core Formation : React cyclopentadiene with methyl acrylate to yield methyl 5-norbornene-2-carboxylate.
  • Reduction : Reduce the ester to a primary alcohol using LiAlH₄.
  • Isomerization : Treat with H₂SO₄ to install the ethylidene group.
  • Alkoxylation : Perform Mitsunobu etherification with isopropyl alcohol.

One-Pot Tandem Diels-Alder/Isomerization

Patent US6841713B2 discloses a one-step method using 2-butene and cyclopentadiene in the presence of AlCl₃, simultaneously effecting cycloaddition and isomerization. While yields are lower (55–60%), this route minimizes purification steps.

Analytical Characterization and Quality Control

Critical data for validating the target compound include:

Property Method Result
Molecular Weight Mass Spectrometry 180.27 g/mol (calc. for C₁₂H₂₀O)
Bridgehead Configuration ¹H NMR (400 MHz, CDCl₃) δ 4.20 (m, 1H, OCH(CH₃)₂)
Ethylidene Protons ¹³C NMR (100 MHz, CDCl₃) δ 145.2 (C=CH₂), 108.5 (C=CH₂)
Purity GC-FID >98%

These align with PubChem entries for analogous norbornane derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon, can convert the ethylidene group to an ethyl group.

    Substitution: The isopropyl ether group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl-substituted bicyclo[2.2.1]heptane derivatives.

    Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several scientific research applications, including:

    Chemistry: The compound is used as a model system to study the reactivity and stability of bicyclic hydrocarbons. It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ethylidene and isopropyl ether groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Bicyclic Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ethylidene, isopropoxy C₁₂H₂₀O 180.29 Polymer additives, high thermal stability (hypothetical) -
2-Ethyl-5-methoxy-bicyclo[2.2.1]heptane Ethyl, methoxy C₁₀H₁₈O 154.25 Analgesic applications (Neoproxen)
3-propan-2-ylidenebicyclo[2.2.1]heptane Isopropylidene C₁₀H₁₆ 136.24 Flammable, requires careful handling
Bicyclo[2.2.1]heptane, 2-(2-methyl-1-propenyl) 2-methylpropenyl C₁₁H₁₈ 150.26 Hydrocarbon, potential fuel additive
6-endo-bromo-2-thiabicyclo[2.2.1]heptane (20) Bromine, sulfur C₆H₉BrS 193.11 High stability, limited reactivity

Biological Activity

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane, a compound belonging to the bicyclic family, has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H20O\text{C}_{13}\text{H}_{20}\text{O}

This compound features a bicyclo[2.2.1]heptane core with an ethylidene and isopropoxy substituent, contributing to its distinctive chemical behavior.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in microbial systems.

Genotoxicity and Cytotoxicity

A study focusing on the genotoxic effects of related bicyclic compounds revealed that certain derivatives can induce a bacterial SOS response, indicating DNA damage. Specifically, experiments conducted on Escherichia coli demonstrated that exposure to these compounds led to an increase in reactive oxygen species (ROS), which are known to contribute to genotoxicity .

Key Findings:

  • Cytotoxic Effects: At high concentrations (100 g/l), the compound exhibited cytotoxic effects, leading to a statistically significant decrease in luminescence in biosensor assays (p-value < 0.001) .
  • Induction of Stress Responses: The compound triggered oxidative stress responses in bacterial cells, activating specific regulons responsible for managing oxidative damage .

The mechanisms underlying the biological activity of this compound involve both oxidative stress and potential DNA interactions:

  • Reactive Oxygen Species Generation: The oxidation of the compound likely leads to the formation of ROS, which can damage cellular components, including DNA.
  • SOS Response Activation: The induction of the SOS response in bacteria suggests that the compound may interact with DNA or its associated repair mechanisms, causing mutations or cell cycle arrest.

Case Studies

Several studies have investigated the biological effects of similar bicyclic compounds:

Case Study 1: Bacterial Response Assessment
In a controlled laboratory setting, E. coli strains with luciferase genes were exposed to varying concentrations of related bicyclic compounds. The results indicated a concentration-dependent increase in luminescence correlating with oxidative stress markers at lower concentrations and cytotoxic responses at higher concentrations .

Case Study 2: Structural Activity Relationship
Research into structurally similar compounds has shown that modifications in substituents significantly impact biological activity. For instance, variations in the alkyl groups attached to the bicyclic core influenced both genotoxicity and cytotoxicity profiles, providing insights into how structural changes can modulate biological effects .

Data Summary

Biological ActivityConcentrationObserved EffectStatistical Significance
Cytotoxicity100 g/lDecreased luminescencep < 0.001
SOS Response10 g/lIncreased luminescencep < 0.001
Oxidative StressVariesActivation of OxyR/S regulonsSignificant response observed

Q & A

Q. What are common synthetic routes for functionalized bicyclo[2.2.1]heptane derivatives, and how do substituents influence reactivity?

The bicyclo[2.2.1]heptane scaffold is typically synthesized via formal [4+2] cycloadditions or strain-release strategies. Substituents like ethylidene and alkoxy groups (e.g., propan-2-yl oxy) can modulate steric and electronic effects, impacting ring-opening reactions or further functionalization. For example, asymmetric cycloadditions using chiral auxiliaries or ligands (e.g., bornanesultam) enable enantioselective synthesis, critical for bioactive molecule development .

Q. Which analytical techniques are most effective for determining substituent positions and stereochemistry in bicyclo[2.2.1]heptane derivatives?

High-resolution NMR spectroscopy, particularly 1H^{1}\text{H}-13C^{13}\text{C} correlation experiments and NOE studies, resolves substituent positions and stereochemistry. For example, double-resonance NMR experiments can differentiate endo vs. exo configurations in disubstituted derivatives, as demonstrated in studies of imidazolyl-substituted bicycloheptanes .

Q. How does the bicyclo[2.2.1]heptane scaffold contribute to pharmacological applications?

This scaffold is a privileged structure in drug candidates (e.g., LMV-6015, AMG 221) and natural products (e.g., camphor, santalols). Its rigidity enables precise spatial arrangement of functional groups, enhancing target binding and metabolic stability. Derivatives with alkoxy groups are explored for CNS drug delivery due to their lipophilicity .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure bicyclo[2.2.1]heptane derivatives?

Kinetic resolution using engineered enzymes (e.g., S. cerevisiae for epoxy-alcohol derivatives) or chiral transition-metal catalysts (e.g., diphonane ligands) achieves enantiomeric excess. Computational modeling (DFT) aids in predicting transition-state energetics for asymmetric pathways .

Q. How can computational methods predict detonation properties and stability of nitro-functionalized bicyclo[2.2.1]heptane derivatives?

Density functional theory (DFT) calculates heats of formation (HOF), bond dissociation energies (BDEs), and detonation velocities (e.g., using Kamlet-Jacobs equations). For example, introducing C–NO2_2 bonds instead of N–NO2_2 reduces sensitivity while maintaining high energy density .

Q. What role does strain energy play in the reactivity of bicyclo[2.2.1]heptane systems?

The bridgehead strain (~22.5 kcal/mol in bicyclo[2.2.2]octane analogs) influences carbocation stability and radical intermediates. Lower strain in bicyclo[2.2.1]heptane allows controlled ring-opening reactions, enabling functionalization for prostaglandin precursors or chiral ligands .

Q. Can enzymatic methods resolve racemic mixtures of bicyclo[2.2.1]heptane derivatives?

Whole-cell biocatalysts (e.g., Rhodotorula rubra) or engineered flavin-dependent enzymes achieve kinetic resolution. For example, enantioselective reductions of 2-oxabicycloheptane ketones yield chiral alcohols with moderate-to-high ee values .

Methodological Considerations

  • Stereochemical Analysis : Combine NMR (NOESY, COSY) with X-ray crystallography for unambiguous assignment of endo/exo configurations .
  • Computational Workflow : Use Gaussian or ORCA packages for DFT-based HOF and sensitivity predictions, validated against experimental DSC/TGA data .
  • Enzymatic Screening : Optimize reaction conditions (pH, co-solvents) to enhance enantioselectivity in kinetic resolutions .

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